molecular formula C26H24F3N3OS B11176734 2-(4-benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

2-(4-benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

Cat. No.: B11176734
M. Wt: 483.5 g/mol
InChI Key: METSUTGWYWMTMM-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the phenothiazine core, introduction of the trifluoromethyl group, and subsequent attachment of the benzylpiperazine moiety. Common reagents and conditions might include:

    Phenothiazine formation: Cyclization of diphenylamine derivatives.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Piperazine attachment: Nucleophilic substitution reactions to attach the benzylpiperazine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and phenothiazine moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, phenothiazine derivatives are often studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, phenothiazine derivatives have been explored for their potential as antipsychotic, anti-inflammatory, and anticancer agents. The specific compound might exhibit similar activities and could be investigated for therapeutic applications.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for phenothiazine derivatives typically involves interaction with various molecular targets, such as neurotransmitter receptors, enzymes, and ion channels. The specific pathways and targets would depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

    Trifluoperazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

Uniqueness

The uniqueness of 2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which might confer distinct pharmacological properties and chemical reactivity compared to other phenothiazine derivatives.

Properties

Molecular Formula

C26H24F3N3OS

Molecular Weight

483.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C26H24F3N3OS/c27-26(28,29)20-10-11-24-22(16-20)32(21-8-4-5-9-23(21)34-24)25(33)18-31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2

InChI Key

METSUTGWYWMTMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

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